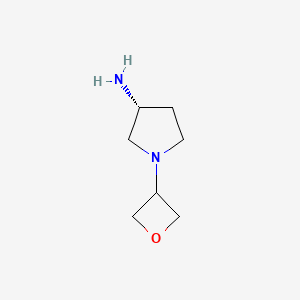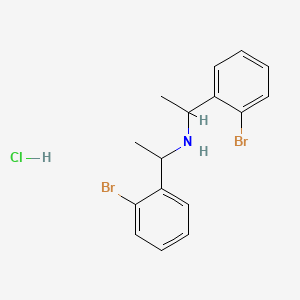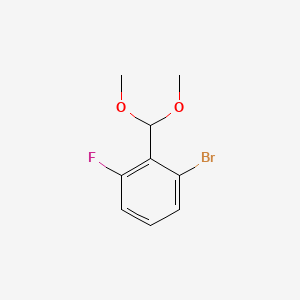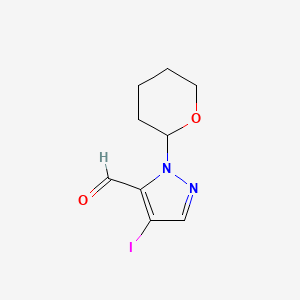
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1263286-10-7 . It has a molecular weight of 274.6 and its IUPAC name is 4-chloro-6-fluoro-2-(trifluoromethyl)-3-quinolinecarbonitrile . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile” can be represented by the InChI code: 1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H . This indicates that the molecule consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Analysis : The compound has been used in the study of molecular structure and spectroscopic characterization. For instance, a study involved DFT and TD-DFT/PCM calculations for analyzing the structure and spectroscopy of related quinoline derivatives, which can help in understanding their biological potentials and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties : Quinoline derivatives have been explored for their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. A study investigated the absorbance of these derivatives and their electrical properties, demonstrating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor Activities : Certain quinoline derivatives have shown promise in antitumor activities. For example, a series of quinoline carbonitriles were synthesized and evaluated for their efficacy against various human tumor cell lines, showing significant inhibition of cancer cell growth (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Nucleophilic Substitution Studies : The compound has been used in studies focusing on nucleophilic substitution reactions to synthesize novel quinoline derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of quinolines (Mekheimer & Kappe, 1998).
Antimicrobial Properties : Quinoline derivatives have been synthesized and screened for their antimicrobial properties. Although some did not show significant results, the research contributes to the understanding of the potential antimicrobial applications of these compounds (Bonacorso et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZGEYWEQSQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

